(E)-5-bromo-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide
Description
Properties
IUPAC Name |
5-bromo-N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2O2S2/c1-17-9-4-3-8(19-2)7-11(9)21-14(17)16-13(18)10-5-6-12(15)20-10/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LANWFYQLBDCJOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)OC)SC1=NC(=O)C3=CC=C(S3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-5-bromo-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Synthesis
The synthesis of this compound typically involves the reaction between 5-bromo-2-thiophenecarboxylic acid and 6-methoxy-3-methylbenzo[d]thiazol-2(3H)-one. The process may include various steps such as acylation and condensation reactions under controlled conditions to achieve the desired product purity and yield.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance, benzothiazole derivatives have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Anticancer Activity
Several studies have highlighted the anticancer potential of benzothiazole derivatives. For example, compounds with similar structures have demonstrated the ability to inhibit cancer cell proliferation in vitro, particularly in breast and colon cancer cell lines . The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways.
The biological activity of this compound may be attributed to its interaction with specific cellular targets. It is hypothesized that the compound binds to DNA or RNA, disrupting essential cellular processes such as replication and transcription . Additionally, its ability to inhibit certain enzymes involved in metabolic pathways further contributes to its biological effects.
Case Studies
- Antimicrobial Efficacy : A study conducted on a series of benzothiazole derivatives demonstrated that the introduction of bromine and methoxy groups enhances antimicrobial activity. The compound exhibited a minimum inhibitory concentration (MIC) against Candida albicans comparable to standard antifungal agents .
- Cytotoxicity Against Cancer Cells : In vitro tests revealed that this compound showed significant cytotoxicity against human breast cancer cells (MCF-7), with an IC50 value indicating effective dose levels for therapeutic applications .
Data Table: Biological Activities of Related Compounds
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing thiazole and thiophene moieties exhibit antimicrobial properties. For example, studies have shown that similar compounds can inhibit bacterial growth by interfering with cellular processes such as protein synthesis and cell wall formation .
Anticancer Properties
The compound's structure suggests potential anticancer activity. Thiazole derivatives have been reported to induce apoptosis in cancer cells by modulating signaling pathways related to cell survival and proliferation.
Enzyme Inhibition
Certain studies suggest that (E)-5-bromo-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide may act as an inhibitor for specific enzymes involved in disease pathways, such as kinases or proteases . This inhibition can lead to therapeutic effects in conditions like cancer or inflammatory diseases.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various thiazole derivatives, including those similar to this compound, against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones, suggesting strong antibacterial properties .
- Cancer Cell Line Studies : In vitro studies on cancer cell lines demonstrated that compounds with similar structures could reduce cell viability significantly. Mechanistic studies revealed that these compounds might trigger apoptosis through mitochondrial pathways.
- Enzyme Inhibition Studies : Research involving enzyme assays showed that thiazole-containing compounds could inhibit specific kinases implicated in cancer progression, highlighting their potential as therapeutic agents .
Comparison with Similar Compounds
Substituent Variations on the Benzothiazole Ring
Key Example :
Aryl Group Modifications on the Thiazole/Thiophene Moiety
- Compounds 32–37 feature aryl groups (e.g., 4-fluorophenyl, 4-chlorophenyl, 4-nitrophenyl) attached to the thiazole ring.
- Electronic Effects :
- Electron-withdrawing groups (e.g., nitro in compound 37 ) increase electrophilicity, enhancing reactivity in nucleophilic substitutions.
- Halogens (e.g., 4-F, 4-Cl) modulate lipophilicity and metabolic stability.
Hydrogen Bonding and Solid-State Properties
- The triazole-thione derivative forms hydrogen-bonded hexamers via N–H···O/S interactions.
Data Table: Structural and Inferred Properties of Selected Analogs
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for (E)-5-bromo-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide, and what are the critical steps?
- Methodology : The compound can be synthesized via a multi-step approach involving:
- Step 1 : Formation of the benzothiazole scaffold by reacting 6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene with a brominated thiophene precursor. Ethanol is typically used as a solvent under reflux (70–80°C) for 20–24 hours .
- Step 2 : Carboxamide coupling using thiophene-2-carboxylic acid derivatives. Activated esters (e.g., EDCI/HOBt) or direct coupling with carbodiimides in anhydrous DMF/DCM is effective .
- Critical Considerations : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:3). Purification via column chromatography (silica gel, gradient elution) yields >70% purity .
Q. How are spectroscopic techniques (IR, NMR, MS) employed to confirm the structure of this compound?
- IR Spectroscopy : Key absorption bands include:
- NH stretch : 3200–3300 cm⁻¹ (amide).
- C=O stretch : 1680–1700 cm⁻¹ (carboxamide).
- C=N/C-S-C : 1600–1650 cm⁻¹ (benzothiazole ring) .
- NMR :
- ¹H-NMR : Signals at δ 2.4–2.6 ppm (CH₃ from 3-methylbenzothiazole), δ 3.8–4.0 ppm (OCH₃), and δ 6.8–7.5 ppm (thiophene and aromatic protons) .
- ¹³C-NMR : Peaks at 160–165 ppm (C=O), 150–155 ppm (C=N), and 105–110 ppm (thiophene C-Br) .
Q. What are common side reactions during synthesis, and how are they mitigated?
- Side Reactions :
- Oxidation of thiophene : Occurs under prolonged reflux; minimized by using inert atmosphere (N₂/Ar) .
- Hydrolysis of carboxamide : Avoided by maintaining anhydrous conditions (molecular sieves) .
Advanced Research Questions
Q. How can computational chemistry optimize the synthesis pathway for this compound?
- Density Functional Theory (DFT) : Predicts transition states for key reactions (e.g., cyclization of benzothiazole). Calculations at the B3LYP/6-31G(d) level identify energy barriers, guiding solvent selection (e.g., ethanol vs. DMF) .
- Molecular Dynamics (MD) : Simulates solvent effects on reaction kinetics. Polar solvents (DMF) accelerate carboxamide coupling by stabilizing charged intermediates .
Q. How does electronic substitution (e.g., bromine, methoxy) influence the compound’s reactivity or bioactivity?
- Bromine : Enhances electrophilicity at the thiophene ring, facilitating nucleophilic aromatic substitution (e.g., Suzuki couplings) .
- Methoxy Group : Stabilizes the benzothiazole ring via resonance, increasing thermal stability (melting point >200°C) .
- Bioactivity : Bromine improves lipophilicity (logP ~3.5), enhancing membrane permeability in cellular assays .
Q. What solvent systems stabilize this compound, and how do they affect its degradation kinetics?
- Stable Solvents : DMSO, DMF, and anhydrous ethanol prevent hydrolysis. Degradation studies (HPLC monitoring) show <5% decomposition after 30 days at 4°C .
- Unstable Conditions : Aqueous solutions (pH <5 or >9) accelerate degradation via hydrolysis of the carboxamide group. Half-life (t₁/₂) in PBS (pH 7.4) is ~14 days .
Data Contradictions and Resolutions
Q. Discrepancies in reported melting points for similar derivatives: How are these resolved?
- Example : For 6-methyl-2-(4-nitrophenyl)-5-oxo-4,5-dihydro-1H-thieno[2,3-e][1,2,4]triazepine-7-carboxamide, melting points range from 278–280°C (DMF) vs. 260–265°C (ethanol/water) .
- Resolution : Differences arise from solvent purity and recrystallization methods. Orthogonal characterization (DSC, TGA) confirms thermal stability .
Q. Conflicting NMR assignments for thiophene protons: What validation methods are used?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
